Biotin-PEG3-Mal Biotin-PEG3-Mal Biotin-PEG3-Mal is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name: Vulcanchem
CAS No.: 1431618-70-0
VCID: VC0521321
InChI: InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Molecular Formula: C25H39N5O8S
Molecular Weight: 569.67

Biotin-PEG3-Mal

CAS No.: 1431618-70-0

Cat. No.: VC0521321

Molecular Formula: C25H39N5O8S

Molecular Weight: 569.67

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG3-Mal - 1431618-70-0

Specification

CAS No. 1431618-70-0
Molecular Formula C25H39N5O8S
Molecular Weight 569.67
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1
Standard InChI Key OSIQQRWDJZNBFW-JXQFQVJHSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Biotin-PEG3-Mal consists of biotin on one end of a discrete polyethylene glycol (dPEG®3 or PEG3) linker with a maleimide group on the other end. The compound's structure integrates three key functional components: biotin, which provides high-affinity binding to avidin and streptavidin; the PEG spacer, which imparts water solubility and flexibility; and the maleimide group, which enables selective conjugation to thiol groups .

Chemical Identification and Physical Properties

The following table summarizes the key properties of Biotin-PEG3-Mal:

PropertyDetails
Chemical FormulaC25H39N5O8S
Molecular Weight569.67 g/mol
CAS Number1431618-70-0
AppearanceColorless to slightly yellow amorphous solid
SolubilityDMSO, DMF, DCM, THF, acetonitrile
Purity>90% (typical commercial products)
Storage Conditions-20°C
Shipping ConditionsAmbient temperature

Note: Some sources list an alternative CAS number (525573-22-2) with molecular formula C27H43N5O8S and molecular weight of 597.73, which may represent a slightly different variant of the compound .

Structural Features

The structure of Biotin-PEG3-Mal includes:

  • Biotin moiety: A vitamin that forms strong non-covalent bonds with avidin and streptavidin (Ka≈10^15 M^-1)

  • PEG3 linker: A discrete, hydrophilic polyethylene glycol spacer that provides water solubility and flexibility, consisting of 21 atoms with a length of approximately 24.9 Å

  • Maleimide group: A reactive group that selectively targets sulfhydryl groups to form stable thioether linkages

Mechanism of Action

Reaction Chemistry

Biotin-PEG3-Mal operates through specific chemical interactions that make it particularly valuable for bioconjugation applications:

  • The maleimide group reacts specifically and efficiently with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5

  • This reaction forms stable thioether bonds, creating a permanent linkage between the biotin-PEG compound and the target molecule

  • The reaction is highly selective for thiols over other nucleophilic groups commonly found in proteins (such as amines)

The reactivity of the maleimide group with sulfhydryl groups is higher than that of other thiol-reactive groups such as bromoacetamide, allowing for lower concentration usage during conjugation procedures .

Optimal Reaction Conditions

For optimal conjugation reactions:

  • The reaction should be performed at pH 6.5-7.5

  • Room temperature is typically sufficient for efficient conjugation

  • The compound can be dissolved in a dry solvent (such as DMAC dried over 3Å molecular sieves) and added to an aqueous solution containing the free thiol

  • For biomolecules like antibodies, minimal organic solvent should be used to prevent denaturation or salt precipitation

Applications and Uses

Biotin-PEG3-Mal has diverse applications across multiple research areas due to its specific reactivity and the high-affinity biotin-streptavidin interaction system.

Biotechnology Applications

Application AreaSpecific Uses
Protein LabelingBiotinylation of antibodies, enzymes, and other proteins containing accessible cysteine residues
Analytical TechniquesFRET-based assays, high-throughput screening procedures
Biomolecular StudiesProbes of protein topology, creation of biotinylated dPEG-modified nucleosides
NanotechnologyConstruction of biomimetic gold-and-silica nanoparticles, self-assembling quantum dots
BioconjugationAttachment of biomolecules to surfaces or other molecules for enhanced efficacy in drug delivery systems

Research and Diagnostic Applications

Biotin-PEG3-Mal plays a crucial role in various research and diagnostic contexts:

  • Diagnostics: Development of assays for biomarker detection with improved sensitivity and accuracy due to selective binding to biotinylated targets

  • Cell Imaging: Visualization of cellular processes by tagging specific proteins with biotin for subsequent detection with fluorescently-labeled streptavidin

  • Therapeutics: Design of targeted therapies where the maleimide group forms stable linkages with thiol-containing drugs, improving delivery and reducing side effects

  • Protein Engineering: Modification of proteins for enhanced functionality, stability, or solubility, which is crucial for developing new biopharmaceuticals

Comparison with Similar Compounds

Biotin-PEG3-Mal belongs to a family of biotinylation reagents, each with specific characteristics suitable for different applications:

CompoundKey DifferencesAdvantagesApplications
Biotin-PEG2-MalShorter PEG spacerLess flexible, potentially less steric hindranceApplications requiring shorter linker length
Biotin-PEG4-MalLonger PEG spacerGreater flexibility, improved water solubilityApplications requiring greater distance between biotin and target
Biotin-NHSAmine-reactive instead of thiol-reactiveReacts with primary amines instead of thiolsLabeling proteins lacking accessible cysteines
Biotin-PE-maleimideContains a piperazine group in the linkerCan be solubilized directly in PBS without organic solventApplications requiring minimal organic solvent exposure

Biotin-PEG3-Mal offers a balanced combination of properties, providing optimal solubility and flexibility while maintaining specific reactivity with thiol groups.

Research Findings and Developments

Enhanced Protein Labeling

Research has demonstrated that Biotin-PEG3-Mal enables efficient biotinylation of proteins with minimal impact on their biological activity. The discrete PEG linker reduces aggregation of labeled proteins stored in solution, enhancing their stability and functionality .

Improved Bioconjugation Techniques

Studies have shown that Biotin-PEG3-Mal facilitates the development of novel bioconjugation strategies:

  • The compound has proven valuable in creating biotinylated, dPEG-modified nucleosides for nucleic acid research

  • It enables the construction of self-assembling quantum dots with applications in imaging and diagnostics

  • The flexible PEG spacer reduces steric hindrance in the binding to avidin molecules, improving detection sensitivity in various assays

Applications in Therapeutic Development

Recent investigations have highlighted the potential of Biotin-PEG3-Mal in therapeutic development:

  • The compound has been utilized in the design of targeted therapies, where the maleimide group forms stable linkages with thiol-containing drugs

  • Its application in protein engineering has enabled the modification of proteins for enhanced functionality, stability, or solubility, critical for developing new biopharmaceuticals

Practical Considerations and Limitations

Despite its numerous advantages, researchers should be aware of certain limitations when working with Biotin-PEG3-Mal:

  • pH Sensitivity: The maleimide group is hydrolytically unstable at pH values above 8.0, which may limit its application in certain alkaline environments

  • Potential for Non-specific Reactions: At higher pH values or with extended reaction times, the maleimide group can potentially react with amines, though at a much lower rate than with thiols

  • Solubility Limitations: While the PEG linker enhances water solubility, the compound itself typically requires initial dissolution in organic solvents before addition to aqueous solutions

  • Storage Requirements: The need for freezer storage (-20°C) and protection from light and moisture necessitates careful handling to maintain reactivity

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